molecular formula C4HBr2NO2S B163281 2,4-Dibromothiazole-5-carboxylic acid CAS No. 139669-96-8

2,4-Dibromothiazole-5-carboxylic acid

Cat. No. B163281
M. Wt: 286.93 g/mol
InChI Key: VHMOYJYPQAAQJZ-UHFFFAOYSA-N
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Patent
US09090601B2

Procedure details

To a 500 mL 3-neck round bottom flask equipped with dropping funnel and internal temp monitor was added THF (200 mL) and N,N-Diisopropylamine (14.7 mL, 105 mmol) under atmosphere of Argon. After cooling at −75° C., 2.50 M of n-Butyllithium in Hexane (41.1 mL, 103 mmol) was added dropwise into the solution over 30 min. The internal temperature was kept below −70° C. and the resulting solution was stirred for 15 min at −75° C. To this LDA solution was added a solution of 2,4-dibromothiazole (25.0 g, 99.8 mmol) in THF (60 mL) via dropping funnel over 40 min and the internal temperature was kept below −70° C., then this solution was stirred for 20 min at −75° C. To this solution was added crushed dry ice at −75° C. and the mixture was stirred for 15 min. At that time, 10 mL water was added dropwise. Cooling bath was removed and the mixture was brought to r.t. over 1 hour with a water bath. The solvent was evaporated under reduced pressure to give a solid residue. The residue was suspended in 100 mL water, basified with 1.00 M of Sodium hydroxide in water (110 mL) and extracted with 100 mL ether. The ether layer was washed with 0.5 N NaOH (2×30 mL). The combined aqueous solution was acidified with conc. HCl with ice to pH˜2, extracted with ether (5×100 mL, adjusting pH˜2 each time after separation). The combined ether solution was washed with brine, dried over Na2SO4, filtered, evaporated to give a solid product (28.04 g, 98%). LCMS: (FA) ES+ 288, ES− 286.
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
14.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
41.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
25 g
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight
Yield
98%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[Li+].CC([N-]C(C)C)C.[Br:27][C:28]1[S:29][CH:30]=[C:31]([Br:33])[N:32]=1.[C:34](=[O:36])=[O:35].[OH-].[Na+]>C1COCC1.O>[Br:27][C:28]1[S:29][C:30]([C:34]([OH:36])=[O:35])=[C:31]([Br:33])[N:32]=1 |f:3.4,7.8|

Inputs

Step One
Name
Quantity
110 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
14.7 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
41.1 mL
Type
reactant
Smiles
CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1SC=C(N1)Br
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 15 min at −75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL 3-neck round bottom flask equipped
CUSTOM
Type
CUSTOM
Details
was kept below −70° C.
CUSTOM
Type
CUSTOM
Details
over 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
was kept below −70° C.
STIRRING
Type
STIRRING
Details
this solution was stirred for 20 min at −75° C
Duration
20 min
ADDITION
Type
ADDITION
Details
To this solution was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
Cooling bath
CUSTOM
Type
CUSTOM
Details
was removed
WAIT
Type
WAIT
Details
the mixture was brought to r.t. over 1 hour with a water bath
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid residue
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 mL ether
WASH
Type
WASH
Details
The ether layer was washed with 0.5 N NaOH (2×30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (5×100 mL, adjusting pH˜2 each time after separation)
WASH
Type
WASH
Details
The combined ether solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1SC(=C(N1)Br)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 28.04 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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